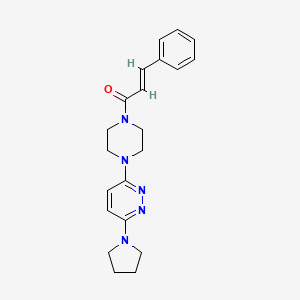
(E)-3-phenyl-1-(4-(6-(pyrrolidin-1-yl)pyridazin-3-yl)piperazin-1-yl)prop-2-en-1-one
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
(E)-3-phenyl-1-(4-(6-(pyrrolidin-1-yl)pyridazin-3-yl)piperazin-1-yl)prop-2-en-1-one is a synthetic organic compound that belongs to the class of heterocyclic compounds. It features a complex structure with multiple functional groups, including a phenyl group, a pyridazinyl group, a piperazinyl group, and a pyrrolidinyl group. This compound is of interest in various fields of scientific research due to its potential biological activities and applications.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of (E)-3-phenyl-1-(4-(6-(pyrrolidin-1-yl)pyridazin-3-yl)piperazin-1-yl)prop-2-en-1-one typically involves multi-step organic reactions. One common synthetic route includes the following steps:
Formation of the Pyridazinyl Intermediate: The pyridazinyl intermediate can be synthesized by reacting a suitable pyridazine derivative with pyrrolidine under specific conditions, such as heating in the presence of a base.
Formation of the Piperazinyl Intermediate: The piperazinyl intermediate can be synthesized by reacting a suitable piperazine derivative with the pyridazinyl intermediate under appropriate conditions.
Formation of the Final Compound: The final compound can be synthesized by reacting the piperazinyl intermediate with a suitable phenyl derivative under conditions that promote the formation of the (E)-configuration of the double bond.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The reaction conditions are optimized for higher yields and purity, and the process may include additional purification steps such as recrystallization or chromatography.
Chemical Reactions Analysis
Types of Reactions
(E)-3-phenyl-1-(4-(6-(pyrrolidin-1-yl)pyridazin-3-yl)piperazin-1-yl)prop-2-en-1-one can undergo various types of chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents such as potassium permanganate or hydrogen peroxide.
Reduction: The compound can be reduced using reducing agents such as sodium borohydride or lithium aluminum hydride.
Substitution: The compound can undergo substitution reactions, where one functional group is replaced by another, using reagents such as halogens or nucleophiles.
Common Reagents and Conditions
Oxidation: Potassium permanganate in an acidic medium.
Reduction: Sodium borohydride in an alcoholic solvent.
Substitution: Halogens in the presence of a catalyst.
Major Products Formed
Oxidation: Formation of oxidized derivatives with additional oxygen-containing functional groups.
Reduction: Formation of reduced derivatives with fewer double bonds or functional groups.
Substitution: Formation of substituted derivatives with different functional groups.
Scientific Research Applications
(E)-3-phenyl-1-(4-(6-(pyrrolidin-1-yl)pyridazin-3-yl)piperazin-1-yl)prop-2-en-1-one has various scientific research applications, including:
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Studied for its potential biological activities, such as antimicrobial or anticancer properties.
Medicine: Investigated for its potential therapeutic effects and as a lead compound for drug development.
Industry: Used in the development of new materials or as a catalyst in chemical reactions.
Mechanism of Action
The mechanism of action of (E)-3-phenyl-1-(4-(6-(pyrrolidin-1-yl)pyridazin-3-yl)piperazin-1-yl)prop-2-en-1-one involves its interaction with specific molecular targets and pathways. The compound may bind to certain enzymes or receptors, modulating their activity and leading to various biological effects. The exact molecular targets and pathways involved depend on the specific application and the biological system being studied.
Comparison with Similar Compounds
Similar Compounds
(E)-3-phenyl-1-(4-(6-(pyrrolidin-1-yl)pyridazin-3-yl)piperazin-1-yl)prop-2-en-1-one: The compound of interest.
(E)-3-phenyl-1-(4-(6-(morpholin-1-yl)pyridazin-3-yl)piperazin-1-yl)prop-2-en-1-one: A similar compound with a morpholinyl group instead of a pyrrolidinyl group.
(E)-3-phenyl-1-(4-(6-(piperidin-1-yl)pyridazin-3-yl)piperazin-1-yl)prop-2-en-1-one: A similar compound with a piperidinyl group instead of a pyrrolidinyl group.
Uniqueness
This compound is unique due to its specific combination of functional groups and its potential biological activities. The presence of the pyrrolidinyl group may confer distinct properties compared to similar compounds with different substituents.
Properties
Molecular Formula |
C21H25N5O |
|---|---|
Molecular Weight |
363.5 g/mol |
IUPAC Name |
(E)-3-phenyl-1-[4-(6-pyrrolidin-1-ylpyridazin-3-yl)piperazin-1-yl]prop-2-en-1-one |
InChI |
InChI=1S/C21H25N5O/c27-21(11-8-18-6-2-1-3-7-18)26-16-14-25(15-17-26)20-10-9-19(22-23-20)24-12-4-5-13-24/h1-3,6-11H,4-5,12-17H2/b11-8+ |
InChI Key |
JGBYXQIJRWFSMB-DHZHZOJOSA-N |
Isomeric SMILES |
C1CCN(C1)C2=NN=C(C=C2)N3CCN(CC3)C(=O)/C=C/C4=CC=CC=C4 |
Canonical SMILES |
C1CCN(C1)C2=NN=C(C=C2)N3CCN(CC3)C(=O)C=CC4=CC=CC=C4 |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


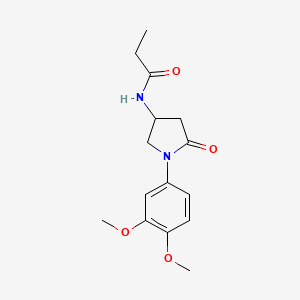
![N-phenyl-2-{[5-phenyl-4-(1H-pyrrol-1-yl)-4H-1,2,4-triazol-3-yl]sulfanyl}acetamide](/img/structure/B11260499.png)
![4-(2-((6-(Methoxymethyl)-1,3-dimethyl-2,4-dioxo-1,2,3,4-tetrahydropyrido[2,3-d]pyrimidin-5-yl)thio)acetamido)benzamide](/img/structure/B11260510.png)
![N1-(2-(2-(2-fluorophenyl)thiazolo[3,2-b][1,2,4]triazol-6-yl)ethyl)-N2-(m-tolyl)oxalamide](/img/structure/B11260515.png)
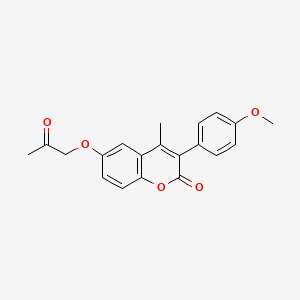

![3,4-diethoxy-N-(2-(2-(2-fluorophenyl)thiazolo[3,2-b][1,2,4]triazol-6-yl)ethyl)benzamide](/img/structure/B11260537.png)

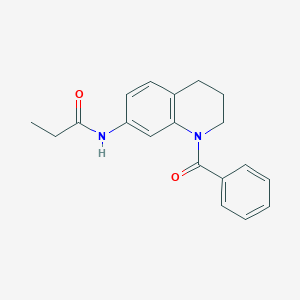
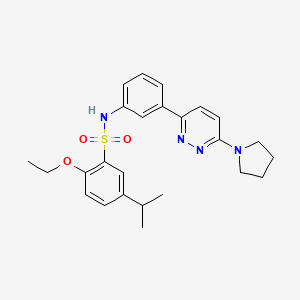
![Ethyl 4-({[2-(pyridin-2-yl)quinolin-4-yl]carbonyl}amino)benzoate](/img/structure/B11260544.png)

![2-[6-(4-chlorophenyl)imidazo[2,1-b][1,3]thiazol-3-yl]-N-(3,3-diphenylpropyl)acetamide](/img/structure/B11260555.png)
![7-(4-bromophenyl)-N-(2-ethoxyphenyl)-5-methyl-4,7-dihydro[1,2,4]triazolo[1,5-a]pyrimidine-6-carboxamide](/img/structure/B11260572.png)
